molecular formula C15H9F2N3O3S B2571583 (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313505-31-6

(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2571583
CAS No.: 313505-31-6
M. Wt: 349.31
InChI Key: VZYRUBVPVFMQJX-OBGWFSINSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Scientific Research Applications

Structure-Function Relationship

  • Thiazolides, including compounds similar to the one , have been investigated for their role in inducing apoptosis in colorectal tumor cells. These compounds interact with the detoxification enzyme GSTP1, which is often overexpressed in tumors, including colon carcinomas. This interaction is crucial for inducing cell death in cancer cells (Brockmann et al., 2014).

Synthetic Approaches

  • Research has been conducted on the synthesis of various benzothiazole derivatives, which are structurally related to the compound . These studies focus on developing novel synthetic methods for these compounds, potentially useful in the development of new drugs (Lee et al., 1999).

Cyanide Sensors

  • Certain benzothiazole derivatives have been synthesized and characterized as sensors for detecting cyanide in aqueous media. This highlights their potential application in environmental monitoring and safety (Elsafy et al., 2018).

Antimicrobial and Antiparasitic Activity

  • Thiazolides, including compounds structurally similar to the queried chemical, have shown broad-spectrum activities against various pathogens, including helminths, protozoa, and enteric bacteria. Their unique mechanism of action makes them a subject of interest in antimicrobial research (Hemphill et al., 2012).

Antitumor Agents

  • Research into benzothiazole derivatives has also revealed their potential as antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer therapy (Yoshida et al., 2005).

Future Directions

The future directions for research on DMNTB and similar compounds could include further exploration of their potential therapeutic applications, such as their use as anti-inflammatory agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process.

Properties

IUPAC Name

3,4-difluoro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)8-2-4-10(16)11(17)6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYRUBVPVFMQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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